molecular formula C15H17BO4 B13575236 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carbaldehyde

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carbaldehyde

Cat. No.: B13575236
M. Wt: 272.11 g/mol
InChI Key: AJMUTRRFBJKARI-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carbaldehyde is an organic compound that features a benzofuran ring substituted with a dioxaborolane group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carbaldehyde typically involves the borylation of benzofuran derivatives. One common method is the palladium-catalyzed borylation of benzofuran using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron source . The reaction conditions often include the use of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium carbonate in a suitable solvent such as toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, aryl halides.

Major Products

    Oxidation: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylic acid.

    Reduction: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-methanol.

    Substitution: Various aryl-substituted benzofuran derivatives.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carbaldehyde largely depends on the specific application and the chemical reactions it undergoes. In cross-coupling reactions, the dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism . The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carbaldehyde is unique due to the presence of both a benzofuran ring and a dioxaborolane group, which imparts distinct chemical reactivity and potential applications. Its ability to participate in a variety of chemical reactions, particularly cross-coupling reactions, makes it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C15H17BO4

Molecular Weight

272.11 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-12(9-17)18-13(10)8-11/h5-9H,1-4H3

InChI Key

AJMUTRRFBJKARI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(O3)C=O

Origin of Product

United States

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